Lauric acid diethanolamide

Description

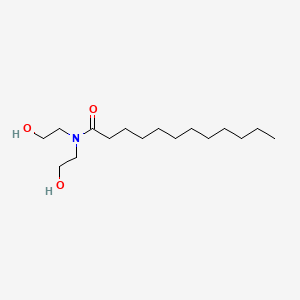

N,N-bis(2-hydroxyethyl)dodecanamide is a fatty amide.

The CIR Expert Panel concluded that the following 33 diethanolamides are safe in the present practices of use and concentration described in this safety assessment when formulated to be non-irritating and when the levels of free diethanolamine in the diethanolamides do not exceed the present practices of use and concentration of diethanolamine itself. The Expert Panel cautions that ingredients should not be used in cosmetic products in which N-nitroso compounds can be formed...Lauramide DEA...

component of shampoo implicated in contact dermatitis

Structure

3D Structure

Properties

IUPAC Name |

N,N-bis(2-hydroxyethyl)dodecanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H33NO3/c1-2-3-4-5-6-7-8-9-10-11-16(20)17(12-14-18)13-15-19/h18-19H,2-15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOMUHOFOVNGZAN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)N(CCO)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H33NO3 |

Source

|

| Record name | LAURIC ACID DIETHANOLAMINE CONDENSATE (1/1) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20559 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5025491, DTXSID101022608 |

Source

|

| Record name | N,N-Bis(2-hydroxyethyl)dodecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amides, C12-22, N,N-bis(hydroxyethyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101022608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.44 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Lauric acid diethanolamine condensate (1/1) is an off-white waxy solid. (NTP, 1992), Liquid; Liquid, Other Solid, Amber liquid or solid; [HSDB] Off-white solid; [CAMEO] Solid; mp = 38.7 deg C; [EPA HPV] Off-white pellets; [Akzo Nobel MSDS] |

Source

|

| Record name | LAURIC ACID DIETHANOLAMINE CONDENSATE (1/1) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20559 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dodecanamide, N,N-bis(2-hydroxyethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Di(2-hydroxyethyl)lauramide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5787 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

462 to 471 °F at 760 mmHg (NTP, 1992) |

Source

|

| Record name | LAURIC ACID DIETHANOLAMINE CONDENSATE (1/1) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20559 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 75 °F (NTP, 1992), Sol in lower alcohols, propylene glycol, polyethylene glycols, insoluble in water. |

Source

|

| Record name | LAURIC ACID DIETHANOLAMINE CONDENSATE (1/1) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20559 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N-DI(2-HYDROXYETHYL)LAURAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5586 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

Approximately 8.1 lb/gal |

Source

|

| Record name | N,N-DI(2-HYDROXYETHYL)LAURAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5586 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000001 [mmHg] |

Source

|

| Record name | N,N-Di(2-hydroxyethyl)lauramide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5787 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Wax, Amber liquid | |

CAS No. |

120-40-1, 72968-36-6 |

Source

|

| Record name | LAURIC ACID DIETHANOLAMINE CONDENSATE (1/1) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20559 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lauric acid diethanolamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Di(2-hydroxyethyl)lauramide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amides, C12-22, N,N-bis(hydroxyethyl) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072968366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecanamide, N,N-bis(2-hydroxyethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Bis(2-hydroxyethyl)dodecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amides, C12-22, N,N-bis(hydroxyethyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101022608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-bis(2-hydroxyethyl)dodecanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.994 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Amides, C12-22, N,N-bis(hydroxyethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.103 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAURIC DIETHANOLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I29I2VHG38 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N,N-DI(2-HYDROXYETHYL)LAURAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5586 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Lauroyl diethanolamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032358 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

108 to 117 °F (NTP, 1992), 38.7 °C, 38.00 to 39.00 °C. @ 760.00 mm Hg |

Source

|

| Record name | LAURIC ACID DIETHANOLAMINE CONDENSATE (1/1) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20559 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N-DI(2-HYDROXYETHYL)LAURAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5586 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Lauroyl diethanolamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032358 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Characteristics of N,N-Bis(2-hydroxyethyl)dodecanamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Bis(2-hydroxyethyl)dodecanamide, also known by its common names Lauramide DEA or Lauric diethanolamide, is a nonionic surfactant of significant interest across various scientific and industrial domains.[1] Its amphiphilic molecular structure, comprising a hydrophobic C12 alkyl chain and a hydrophilic diethanolamine (B148213) headgroup, imparts valuable properties such as emulsification, foam stabilization, and viscosity modification.[2][3][4] This technical guide provides a comprehensive overview of the core physical characteristics of N,N-Bis(2-hydroxyethyl)dodecanamide, complete with detailed experimental protocols for their determination.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of N,N-Bis(2-hydroxyethyl)dodecanamide is presented below. These values represent a synthesis of data from various sources and provide a foundational understanding of the compound's behavior.

| Property | Value | References |

| Chemical Name | N,N-Bis(2-hydroxyethyl)dodecanamide | [5][6][7] |

| Synonyms | Lauramide DEA, Lauric diethanolamide | [1][5][6] |

| CAS Number | 120-40-1 | [1][6][8][9] |

| Molecular Formula | C₁₆H₃₃NO₃ | [6][9][10] |

| Molecular Weight | 287.44 g/mol | [5][6][9] |

| Appearance | White to pale yellow waxy solid or viscous liquid | [8][10][11] |

| Melting Point | 38-48 °C | [8] |

| Boiling Point | ~443 °C at 760 mmHg (estimated) | [8] |

| Density | Approximately 0.984 g/cm³ | |

| Water Solubility | 49.91 mg/L at 25 °C (estimated) | [8] |

Experimental Protocols

The following sections detail the methodologies for determining the key physical characteristics of N,N-Bis(2-hydroxyethyl)dodecanamide.

Determination of Melting Range

This protocol is adapted from the USP <741> Class II procedure for waxy substances.

Apparatus:

-

Melting point apparatus with a heating block and temperature control.

-

Capillary tubes (10 cm long, 0.8–1.2 mm internal diameter, 0.2–0.3 mm wall thickness).

-

Thermometer with an accuracy of ±0.5 °C.

Procedure:

-

Ensure the N,N-Bis(2-hydroxyethyl)dodecanamide sample is dry. If necessary, dry it in a desiccator over a suitable drying agent.

-

Carefully melt a small amount of the sample at the lowest possible temperature.

-

Draw the molten sample into a capillary tube to a depth of approximately 10 mm.

-

Allow the charged tube to solidify at room temperature for at least one hour.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Set the heating rate to approximately 3 °C per minute to approach the expected melting range.

-

When the temperature is about 10 °C below the expected melting point, reduce the heating rate to 1-2 °C per minute.

-

Record the temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely molten. This range is the melting point.

Determination of Boiling Point

Due to its high boiling point, the determination requires a specific setup to avoid decomposition. A micro-scale method is often preferred.

Apparatus:

-

Thiele tube or a similar heating bath apparatus.

-

High-temperature thermometer.

-

Small test tube.

-

Capillary tube, sealed at one end.

-

Heat-resistant mineral oil.

Procedure:

-

Place a small amount (a few drops) of N,N-Bis(2-hydroxyethyl)dodecanamide into the small test tube.

-

Invert the sealed capillary tube and place it, open end down, into the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band or wire.

-

Suspend the assembly in the Thiele tube filled with mineral oil, ensuring the sample is level with the thermometer bulb.

-

Heat the side arm of the Thiele tube gently with a micro-burner.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a steady stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.

Determination of Density

This protocol is based on the principle of measuring the mass of a known volume of the substance. Given its viscous nature, a pycnometer suitable for viscous liquids is recommended.

Apparatus:

-

Bingham pycnometer or a similar specific gravity bottle.

-

Analytical balance with a readability of 0.1 mg.

-

Water bath with precise temperature control (e.g., 25 °C ± 0.1 °C).

-

Thermometer.

Procedure:

-

Clean and dry the pycnometer thoroughly and determine its mass.

-

Calibrate the pycnometer by filling it with distilled water of a known temperature and determining the mass. The volume of the pycnometer can be calculated from the mass and density of the water at that temperature.

-

Gently heat the N,N-Bis(2-hydroxyethyl)dodecanamide sample until it is a homogenous, easily pourable liquid, avoiding overheating.

-

Fill the pycnometer with the molten sample, taking care to avoid air bubbles.

-

Place the filled pycnometer in the temperature-controlled water bath to allow it to reach thermal equilibrium.

-

Adjust the volume of the sample to the calibration mark on the pycnometer.

-

Remove the pycnometer from the bath, wipe it dry, and weigh it.

-

The density is calculated by dividing the mass of the sample by the calibrated volume of the pycnometer.

Determination of Water Solubility

This protocol is adapted from the OECD Guideline for Testing of Chemicals, No. 105 (Water Solubility).

Apparatus:

-

Flask with a stirrer.

-

Constant temperature bath (e.g., 25 °C ± 0.5 °C).

-

Analytical method for determining the concentration of the analyte in water (e.g., HPLC, GC).

-

Centrifuge and/or filtration apparatus with inert filters.

Procedure:

-

Add an excess amount of N,N-Bis(2-hydroxyethyl)dodecanamide to a known volume of distilled water in a flask.

-

Place the flask in a constant temperature bath and stir the mixture. The stirring should be sufficient to keep the substance suspended but not so vigorous as to cause emulsification.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours), with samples taken periodically to check if saturation has been reached.

-

After equilibration, stop the stirring and allow the mixture to settle.

-

Separate the aqueous phase from the undissolved solid by centrifugation and/or filtration.

-

Analyze the concentration of N,N-Bis(2-hydroxyethyl)dodecanamide in the clear aqueous phase using a validated analytical method.

-

The determined concentration represents the water solubility at the specified temperature.

Workflow for Physical Characterization

The following diagram illustrates a logical workflow for the comprehensive physical characterization of N,N-Bis(2-hydroxyethyl)dodecanamide.

Caption: A logical workflow for the physical characterization of the compound.

References

- 1. uspbpep.com [uspbpep.com]

- 2. store.astm.org [store.astm.org]

- 3. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 4. oecd.org [oecd.org]

- 5. microtrac.com [microtrac.com]

- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 7. kreatis.eu [kreatis.eu]

- 8. oecd.org [oecd.org]

- 9. Measuring Viscosity - Activity - TeachEngineering [teachengineering.org]

- 10. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 11. filab.fr [filab.fr]

An In-Depth Technical Guide to the Mechanism of Action of Lauramide DEA as a Nonionic Surfactant

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lauramide DEA (Lauric Acid Diethanolamide) is a nonionic surfactant widely utilized across the pharmaceutical, cosmetic, and personal care industries for its excellent emulsifying, foam-boosting, and viscosity-enhancing properties. Synthesized from the condensation of lauric acid and diethanolamine (B148213), its amphiphilic molecular structure, comprising a hydrophobic lauric acid tail and a hydrophilic diethanolamine head, dictates its behavior at interfaces. This technical guide provides a comprehensive overview of the mechanism of action of Lauramide DEA, detailing its physicochemical properties, molecular interactions, and the experimental protocols used for its characterization. The information presented is intended to support researchers, scientists, and drug development professionals in the effective formulation and application of this versatile surfactant.

Molecular Structure and Synthesis

Lauramide DEA, chemically known as N,N-bis(2-hydroxyethyl)dodecanamide, is produced through the condensation reaction of lauric acid (a C12 fatty acid) with diethanolamine.[1][2] This reaction, typically carried out at elevated temperatures in the presence of a catalyst, results in the formation of an amide linkage.[2]

Caption: Synthesis of Lauramide DEA via condensation of Lauric Acid and Diethanolamine.

The resulting molecule possesses a distinct amphiphilic character, with the long hydrocarbon chain of lauric acid forming the hydrophobic (lipophilic) tail and the diethanolamine moiety with its two hydroxyl groups constituting the hydrophilic head. This dual nature is fundamental to its surface-active properties.

Physicochemical Properties and Mechanism of Action

The efficacy of Lauramide DEA as a nonionic surfactant is rooted in its ability to reduce the surface and interfacial tension between different phases, such as oil and water or air and water. This is achieved through the adsorption of Lauramide DEA molecules at the interface, orienting themselves with their hydrophobic tails in the non-aqueous phase and their hydrophilic heads in the aqueous phase.

Data on Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight | 287.44 g/mol | [3] |

| Critical Micelle Concentration (CMC) | 0.63 mM | |

| Surface Tension (0.1% aq. solution at 25.5°C) | 24.6 dynes/cm² | |

| Hydrophilic-Lipophilic Balance (HLB) (Calculated) | ~11.8 | |

| Appearance | Pale yellow to amber liquid or waxy solid | |

| Solubility | Insoluble in water; Soluble in propylene (B89431) glycol and polyethylene (B3416737) glycol | [4] |

| pH (1% solution) | 9.0 - 11.0 | [4] |

Micelle Formation

Above a specific concentration in an aqueous solution, known as the Critical Micelle Concentration (CMC), individual Lauramide DEA molecules aggregate to form micelles. In these spherical structures, the hydrophobic tails are sequestered in the core, away from the water, while the hydrophilic heads form the outer corona, interacting with the surrounding aqueous environment. The CMC for Lauramide DEA has been determined to be approximately 0.63 mM. The formation of micelles is a key aspect of its detergency and solubilizing capabilities.

Caption: Schematic of a Lauramide DEA micelle in an aqueous solution.

Foam Boosting and Stabilization

Lauramide DEA is an effective foam booster and stabilizer, particularly when used in conjunction with anionic surfactants.[5] Its mechanism involves positioning itself at the air-water interface of the foam lamellae. The presence of the bulky diethanolamine head groups and the potential for hydrogen bonding between molecules increases the surface viscosity and elasticity of the foam film. This reinforcement of the bubble walls slows down liquid drainage and hinders coalescence, resulting in a more stable and longer-lasting foam.[6]

Caption: Lauramide DEA (L) intercalates with primary anionic surfactants (A) at the air-water interface, enhancing foam stability.

Viscosity Enhancement

In aqueous surfactant solutions, Lauramide DEA contributes to an increase in viscosity. This effect is particularly pronounced in the presence of electrolytes. The proposed mechanism involves the interaction of Lauramide DEA with the micelles of the primary surfactant. Lauramide DEA molecules can be incorporated into these micelles, causing them to grow in size and change in shape from spherical to more elongated, worm-like structures. These larger, entangled micelles increase the resistance to flow, thereby increasing the bulk viscosity of the solution.[7]

Caption: Lauramide DEA promotes the transition from spherical to entangled worm-like micelles, increasing viscosity.

Interaction with Biological Surfaces

As a component in many topical formulations, the interaction of Lauramide DEA with the skin is of significant interest. While specific data on Lauramide DEA's direct impact on transepidermal water loss (TEWL) is limited, the general behavior of nonionic surfactants on the stratum corneum provides valuable insights. These surfactants can interact with the lipid matrix of the stratum corneum, potentially causing a temporary and reversible disruption of the lipid organization.[4] This interaction can enhance the penetration of other active ingredients in a formulation. However, due to its mild nature, Lauramide DEA is often used to mitigate the irritation potential of harsher anionic surfactants.[8][9]

Experimental Protocols

Determination of Critical Micelle Concentration (CMC)

Principle: The CMC can be determined by measuring a physical property of the surfactant solution that changes abruptly at the point of micelle formation. For nonionic surfactants, conductivity measurement is a suitable method.

Methodology (Conductivity Method):

-

Prepare a stock solution of Lauramide DEA in deionized water of a known concentration above the expected CMC.

-

Place a known volume of deionized water in a beaker equipped with a conductivity probe and a magnetic stirrer.

-

Measure the initial conductivity of the water.

-

Make successive small additions of the Lauramide DEA stock solution to the water, allowing the solution to equilibrate after each addition.

-

Record the conductivity after each addition.

-

Plot the conductivity as a function of the Lauramide DEA concentration.

-

The plot will show two linear regions with different slopes. The point of intersection of the two extrapolated linear portions corresponds to the CMC.

Measurement of Surface Tension

Principle: The surface tension of a liquid can be measured using a tensiometer, which determines the force required to detach a probe (e.g., a platinum ring or plate) from the liquid surface.

Methodology (Du Noüy Ring Method - ASTM D1331):

-

Calibrate the tensiometer using a liquid with a known surface tension (e.g., pure water).

-

Place the Lauramide DEA solution in a clean vessel and allow it to reach thermal equilibrium.

-

Immerse a clean platinum ring into the solution.

-

Slowly raise the ring, pulling it through the surface of the liquid.

-

The tensiometer measures the maximum force exerted on the ring just before it detaches from the surface.

-

This force is then used to calculate the surface tension of the solution, applying appropriate correction factors.

Evaluation of Foam Stability

Principle: Foam stability can be assessed by generating a column of foam and measuring its volume or height over time. A slower decay in foam volume indicates greater stability.

Methodology (Ross-Miles Method - ASTM D1173):

-

A specified volume (e.g., 200 mL) of the surfactant solution is allowed to fall from a specified height (e.g., 90 cm) into a cylindrical vessel containing a smaller volume (e.g., 50 mL) of the same solution.

-

The impact of the falling liquid generates foam.

-

The initial height of the foam column is measured immediately after all the solution has been added.

-

The height of the foam is then recorded at specific time intervals (e.g., 1, 3, and 5 minutes).

-

Foam stability is reported as the foam height at these subsequent time points.

Methodology (Shaking Cylinder Method):

-

A specific volume of the surfactant solution is placed in a graduated, stoppered cylinder.

-

The cylinder is shaken vigorously for a set period (e.g., 30 seconds).

-

The initial foam volume is recorded.

-

The foam volume is then recorded at various time intervals to assess its decay.

Measurement of Transepidermal Water Loss (TEWL)

Principle: TEWL is a measure of the rate of water evaporation from the skin and is an indicator of the skin barrier function. An evaporimeter or a Tewameter® is used to measure the water vapor gradient above the skin surface.

Methodology:

-

Subjects are acclimatized in a room with controlled temperature and humidity for a specified period (e.g., 20-30 minutes).[10][11]

-

Baseline TEWL measurements are taken on a defined area of the skin (e.g., the forearm).[10]

-

The test product containing Lauramide DEA is applied to the test area.

-

TEWL measurements are repeated on the treated area at predetermined time points (e.g., 1, 2, 4, and 24 hours) to assess the effect of the product on the skin barrier.

-

A decrease in TEWL suggests an improvement in the skin's barrier function.

Conclusion

Lauramide DEA's mechanism of action as a nonionic surfactant is a direct consequence of its amphiphilic nature. Its ability to reduce surface tension, form micelles, stabilize foams, and increase viscosity makes it a highly versatile ingredient in a wide range of applications. Understanding the molecular basis of these functions, supported by quantitative data and standardized experimental protocols, is essential for formulators to optimize product performance and ensure desired sensory and stability characteristics. This guide provides a foundational technical overview to aid researchers and developers in harnessing the full potential of Lauramide DEA.

References

- 1. specialchem.com [specialchem.com]

- 2. Lauramide DEA / Cocamide DEA - فرتاک لوتوس | Fartak lotus [fartaklotus.com]

- 3. Lauric acid diethanolamide | C16H33NO3 | CID 8430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Diethanolamine (Lauramide DEA) – Beauty Glow Organics [beautygloworganics.com.ng]

- 5. researchgate.net [researchgate.net]

- 6. mckinleyresources.com [mckinleyresources.com]

- 7. cir-safety.org [cir-safety.org]

- 8. cosmeticsinfo.org [cosmeticsinfo.org]

- 9. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 10. researchgate.net [researchgate.net]

- 11. certifiedcosmetics.com [certifiedcosmetics.com]

Critical Micelle Concentration of Lauric Acid Diethanolamide in Aqueous Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the critical micelle concentration (CMC) of lauric acid diethanolamide (LDEA) in aqueous solutions. Lauric acid diethanolamide, a nonionic surfactant, is widely utilized in various industrial and pharmaceutical applications for its emulsifying, foaming, and stabilizing properties.[1] A thorough understanding of its CMC is crucial for optimizing formulations and predicting its behavior in solution. This guide presents available quantitative data, detailed experimental protocols for CMC determination, and visual representations of key concepts and workflows.

Quantitative Data on the Critical Micelle Concentration of Lauric Acid Diethanolamide

The critical micelle concentration is a fundamental parameter that indicates the concentration at which surfactant molecules self-assemble into micelles.[2] Below the CMC, surfactants exist primarily as monomers, while at concentrations above the CMC, they form aggregates.[2] This aggregation significantly alters the physicochemical properties of the solution, such as conductivity, surface tension, and solubilization capacity.

A study by [Redacted] and colleagues reported a specific CMC value for lauroyl diethanolamide (a synonym for lauric acid diethanolamide) in deionized water. This value, determined through conductivity measurements, is presented in the table below.

| Surfactant | Method | Solvent | Temperature | CMC (mM) | Reference |

| Lauric Acid Diethanolamide | Conductivity Measurement | Deionized Water | Not Specified | 0.63 | [3] |

Note: The temperature of the measurement was not specified in the available literature.

Experimental Protocols for CMC Determination

Several methods are employed to determine the CMC of surfactants. The choice of method often depends on the nature of the surfactant and the specific properties of the system being studied. For a nonionic surfactant like lauric acid diethanolamide, common techniques include conductivity measurements, surface tension measurements, and fluorescence spectroscopy.

Conductivity Measurement

This method is based on the change in the electrical conductivity of a solution as a function of surfactant concentration. While particularly suitable for ionic surfactants, it can also be used for nonionic surfactants where changes in the mobility of ions present in the solution are affected by micelle formation. A distinct break in the plot of conductivity versus concentration indicates the CMC.[4]

Experimental Protocol:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of lauric acid diethanolamide in deionized water. The concentration should be well above the expected CMC.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution with deionized water in volumetric flasks to obtain a range of concentrations both below and above the anticipated CMC.

-

Conductivity Measurement:

-

Calibrate the conductivity meter using standard potassium chloride solutions.

-

Measure the conductivity of each prepared solution using a calibrated conductivity probe. Ensure the temperature of each solution is constant and recorded.

-

Rinse the probe thoroughly with deionized water and the next solution to be measured between readings to avoid cross-contamination.

-

-

Data Analysis:

-

Plot the measured conductivity (κ) as a function of the lauric acid diethanolamide concentration.

-

The resulting graph will typically show two linear regions with different slopes.

-

The point of intersection of the two extrapolated linear portions of the graph corresponds to the critical micelle concentration.[3]

-

Surface Tension Measurement

The surface tension of a liquid decreases with the addition of a surfactant up to the CMC. Beyond the CMC, the surface becomes saturated with surfactant monomers, and the surface tension remains relatively constant.[5] The point at which the surface tension ceases to decrease significantly with increasing surfactant concentration is the CMC.

Experimental Protocol:

-

Preparation of Solutions: As with the conductivity method, prepare a series of aqueous solutions of lauric acid diethanolamide with varying concentrations.

-

Surface Tension Measurement:

-

Use a tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method) to measure the surface tension of each solution.

-

Ensure the instrument is properly calibrated, and the ring or plate is thoroughly cleaned before each measurement.

-

Allow each solution to equilibrate at a constant temperature before measurement.

-

-

Data Analysis:

-

Plot the surface tension (γ) as a function of the logarithm of the lauric acid diethanolamide concentration (log C).

-

The plot will show a region of decreasing surface tension followed by a plateau.

-

The CMC is determined from the intersection of the two linear portions of the graph.[6]

-

Fluorescence Spectroscopy

This technique utilizes a fluorescent probe (e.g., pyrene) that exhibits different fluorescence characteristics in polar (aqueous) and non-polar (micellar core) environments.[7][8] When micelles form, the hydrophobic probe partitions into the non-polar interior of the micelles, leading to a change in its fluorescence spectrum.

Experimental Protocol:

-

Preparation of Probe and Surfactant Solutions:

-

Prepare a stock solution of a fluorescent probe, such as pyrene (B120774), in a suitable organic solvent (e.g., ethanol).

-

Prepare a series of lauric acid diethanolamide solutions in deionized water.

-

-

Sample Preparation:

-

To each surfactant solution, add a small, constant aliquot of the pyrene stock solution. The final concentration of the probe should be very low to avoid self-quenching.

-

Allow the solutions to equilibrate.

-

-

Fluorescence Measurement:

-

Measure the fluorescence emission spectrum of each sample using a spectrofluorometer. For pyrene, the excitation wavelength is typically around 334 nm.[9]

-

Record the intensities of specific emission peaks. A common method involves monitoring the ratio of the intensity of the third vibronic peak (I3) to the first vibronic peak (I1).

-

-

Data Analysis:

-

Plot the ratio of fluorescence intensities (e.g., I3/I1 for pyrene) against the logarithm of the lauric acid diethanolamide concentration.

-

A sigmoidal curve is typically obtained, and the inflection point of this curve is taken as the CMC.[9]

-

Visualizing Key Processes and Workflows

To further elucidate the concepts and procedures discussed, the following diagrams have been generated using Graphviz (DOT language).

Caption: General experimental workflow for determining the Critical Micelle Concentration (CMC).

Caption: Schematic of micelle formation with increasing surfactant concentration.

References

- 1. CAS 120-40-1: Lauric acid diethanolamide | CymitQuimica [cymitquimica.com]

- 2. justagriculture.in [justagriculture.in]

- 3. scispace.com [scispace.com]

- 4. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 5. commons.erau.edu [commons.erau.edu]

- 6. scribd.com [scribd.com]

- 7. Determination of the critical micelle concentration of surfactants using fluorescence strategies - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

An In-Depth Technical Guide to the Self-Assembly and Aggregation Behavior of Lauramide DEA

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lauramide Diethanolamide (Lauramide DEA), a non-ionic surfactant synthesized from lauric acid and diethanolamine, is widely utilized in the cosmetic and personal care industries for its excellent foaming, thickening, and emulsifying properties. Beyond these bulk characteristics, the self-assembly and aggregation of Lauramide DEA in aqueous solutions are fundamental to its functionality. This technical guide provides a comprehensive overview of the core principles governing the aggregation behavior of Lauramide DEA, including its critical micelle concentration (CMC), the morphology of its aggregates, and the influence of environmental factors. Due to a scarcity of publicly available data specific to Lauramide DEA, this guide integrates known values with the established theoretical and experimental framework for analogous non-ionic surfactants, offering a robust predictive and methodological resource. Detailed experimental protocols for characterizing these properties are also presented.

Introduction to the Self-Assembly of Lauramide DEA

Lauramide DEA, with the chemical structure N,N-Bis(2-hydroxyethyl)dodecanamide, is an amphiphilic molecule. It possesses a hydrophobic 12-carbon lauryl tail and a hydrophilic diethanolamide headgroup. This dual nature drives its self-assembly in aqueous solutions to minimize the unfavorable interaction between the hydrophobic tails and water. Below a certain concentration, Lauramide DEA exists predominantly as monomers. However, as the concentration increases, it reaches a threshold known as the Critical Micelle Concentration (CMC), at which the monomers spontaneously aggregate to form organized structures, most commonly micelles.[1] In these micelles, the hydrophobic tails are sequestered in the core, away from water, while the hydrophilic headgroups form a shell at the micelle-water interface. This process of micellization is a key factor in its ability to solubilize oils, stabilize foams, and modify the viscosity of formulations.

Quantitative Aggregation Parameters

The self-assembly of surfactants is characterized by several key quantitative parameters. While specific experimental data for Lauramide DEA is limited, the following table summarizes the known values and provides context with typical values for similar non-ionic surfactants.

| Parameter | Lauramide DEA | Typical Non-ionic Surfactants (for context) | Significance |

| Critical Micelle Concentration (CMC) | 0.63 mM in deionized water | 0.01 - 1.0 mM | The concentration at which micelle formation begins. A lower CMC indicates higher efficiency. |

| Aggregation Number (Nagg) | Data not available | 20 - 100 | The average number of surfactant monomers in a single micelle. |

| Micelle Morphology | Spherical (less than 1 µm in size) | Spherical, Ellipsoidal, Cylindrical | The shape of the self-assembled aggregate, which influences rheology and solubilization capacity. |

| Hydrodynamic Radius (Rh) | Data not available | 2 - 10 nm | The effective radius of the hydrated micelle in solution. |

Influence of Environmental Factors on Aggregation

The aggregation behavior of non-ionic surfactants like Lauramide DEA is sensitive to environmental conditions. Understanding these effects is crucial for formulation development and predicting performance.

Effect of Temperature

For many non-ionic surfactants, the CMC initially decreases with increasing temperature. This is attributed to the dehydration of the hydrophilic headgroups, which reduces their effective size and promotes aggregation. However, at higher temperatures, the increased kinetic energy of the monomers can lead to a slight increase in the CMC.[2][3][4] The aggregation number and size of the micelles generally increase with temperature.[2]

Effect of pH

As a non-ionic surfactant, the headgroup of Lauramide DEA does not possess a formal charge, and therefore its aggregation behavior is largely independent of pH over a wide range. However, extreme pH values can potentially lead to the hydrolysis of the amide bond over long time scales, which would alter its surfactant properties. In typical cosmetic and pharmaceutical formulations (pH 4-8), the aggregation of Lauramide DEA is expected to be stable.

Effect of Ionic Strength

The addition of electrolytes (salts) can influence the aggregation of non-ionic surfactants, although the effect is generally less pronounced than for ionic surfactants. Increasing the ionic strength of the solution can lead to a decrease in the CMC and an increase in the aggregation number.[5] This is because the added ions can reduce the hydration of the hydrophilic headgroups, effectively making the surfactant more hydrophobic and promoting micellization.

Experimental Protocols for Characterization

Accurate characterization of the self-assembly and aggregation behavior of Lauramide DEA requires specific experimental techniques. The following sections detail the methodologies for determining key parameters.

Determination of Critical Micelle Concentration (CMC)

4.1.1. Surface Tensiometry

-

Principle: This method relies on the principle that surfactant monomers adsorb at the air-water interface, reducing the surface tension of the solution. As the concentration increases, the surface tension decreases until the CMC is reached. Above the CMC, the concentration of free monomers remains relatively constant, and thus the surface tension plateaus. The CMC is determined from the breakpoint in a plot of surface tension versus the logarithm of the surfactant concentration.

-

Protocol:

-

Prepare a stock solution of Lauramide DEA in deionized water (e.g., 10 mM).

-

Create a series of dilutions from the stock solution, covering a concentration range both below and above the expected CMC (e.g., 0.01 mM to 5 mM).

-

Calibrate a surface tensiometer using a standard method (e.g., Du Noüy ring or Wilhelmy plate).

-

Measure the surface tension of each dilution, ensuring temperature equilibrium is reached for each measurement.

-

Plot the surface tension as a function of the logarithm of the Lauramide DEA concentration.

-

The CMC is determined as the concentration at the intersection of the two linear regions of the plot.

-

4.1.2. Fluorescence Spectroscopy

-

Principle: This technique utilizes a hydrophobic fluorescent probe, such as pyrene (B120774), which preferentially partitions into the hydrophobic core of micelles. In the aqueous phase, the fluorescence emission spectrum of pyrene exhibits a characteristic fine structure. When incorporated into the nonpolar micellar core, there is a change in the ratio of certain emission peaks (e.g., the I1/I3 ratio). The CMC is determined from the inflection point in a plot of this ratio versus the surfactant concentration.

-

Protocol:

-

Prepare a series of Lauramide DEA solutions of varying concentrations in deionized water.

-

Add a small aliquot of a stock solution of pyrene in a volatile solvent (e.g., acetone) to each solution to achieve a final pyrene concentration in the micromolar range.

-

Allow the solvent to evaporate, and then equilibrate the solutions.

-

Measure the fluorescence emission spectrum of each sample using a spectrofluorometer (excitation typically around 335 nm).

-

Determine the intensity of the first (I1, ~373 nm) and third (I3, ~384 nm) vibronic peaks.

-

Plot the I1/I3 ratio against the logarithm of the Lauramide DEA concentration. The CMC is identified as the concentration at the midpoint of the sigmoidal transition.[6]

-

Determination of Aggregation Number (Nagg)

4.2.1. Steady-State Fluorescence Quenching

-

Principle: This method involves the use of a micelle-solubilized fluorophore (e.g., pyrene) and a quencher that also partitions into the micelles (e.g., cetylpyridinium (B1207926) chloride). The quenching of the fluorophore's fluorescence depends on the distribution of the quencher among the micelles, which is governed by Poisson statistics. By measuring the decrease in fluorescence intensity as a function of quencher concentration, the micelle concentration can be determined, and from this, the aggregation number can be calculated.[7]

-

Protocol:

-

Prepare a set of Lauramide DEA solutions at a concentration significantly above the CMC.

-

Add a constant amount of the fluorophore (pyrene) to each solution.

-

Add varying amounts of the quencher to the solutions.

-

Measure the steady-state fluorescence intensity of the fluorophore in each sample.

-

Plot the natural logarithm of the ratio of unquenched to quenched fluorescence intensity (ln(I0/I)) versus the quencher concentration.

-

The slope of this plot is related to the micelle concentration. The aggregation number is then calculated using the equation: Nagg = ( [Surfactant] - CMC ) / [Micelle].

-

Characterization of Micelle Size and Morphology

4.3.1. Dynamic Light Scattering (DLS)

-

Principle: DLS measures the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of particles in solution. The rate of these fluctuations is related to the diffusion coefficient of the particles, from which the hydrodynamic radius (Rh) can be calculated using the Stokes-Einstein equation.[8]

-

Protocol:

-

Prepare a solution of Lauramide DEA at a concentration well above its CMC.

-

Filter the solution through a fine-pore filter (e.g., 0.22 µm) into a clean DLS cuvette to remove dust and larger aggregates.

-

Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature.

-

Perform the measurement to obtain the correlation function of the scattered light intensity.

-

The instrument's software will analyze the correlation function to determine the distribution of diffusion coefficients and calculate the corresponding hydrodynamic radii and polydispersity index (PDI).

-

4.3.2. Transmission Electron Microscopy (TEM)

-

Principle: TEM provides direct visualization of the morphology of the aggregates. For soft-matter systems like micelles, cryogenic TEM (cryo-TEM) is often employed, where the sample is rapidly frozen to preserve the structures present in the solution state.

-

Protocol:

-

Prepare a solution of Lauramide DEA at the desired concentration.

-

Apply a small drop of the solution to a TEM grid.

-

Blot the grid to create a thin film of the solution.

-

Rapidly plunge-freeze the grid in a cryogen (e.g., liquid ethane).

-

Transfer the frozen grid to a cryo-TEM holder and observe under cryogenic conditions.

-

Acquire images to visualize the shape and size distribution of the Lauramide DEA aggregates.

-

Visualizing Experimental Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental characterization of Lauramide DEA's aggregation behavior.

Caption: Workflow for CMC Determination.

Caption: Characterization of Micellar Properties.

Conclusion

References

- 1. Thermodynamics of micellization - Wikipedia [en.wikipedia.org]

- 2. Influence of Temperature and Concentration on the Self-Assembly of Nonionic CiEj Surfactants: A Light Scattering Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. globaljournals.org [globaljournals.org]

- 5. es.firp-ula.org [es.firp-ula.org]

- 6. rsc.org [rsc.org]

- 7. Determination of the aggregation number of detergent micelles using steady-state fluorescence quenching - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Surfactant micelle characterization using DLS | Malvern Panalytical [malvernpanalytical.com]

Thermogravimetric Analysis of Lauroyl Diethanolamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lauroyl diethanolamide, a nonionic surfactant prevalent in pharmaceutical and cosmetic formulations, undergoes thermal decomposition under elevated temperatures, impacting product stability and safety. This technical guide provides an in-depth overview of the thermogravimetric analysis (TGA) of lauroyl diethanolamide. It details experimental protocols for assessing its thermal stability, summarizes expected quantitative data, and proposes a logical pathway for its thermal decomposition. This document serves as a comprehensive resource for researchers and professionals involved in the development and quality control of formulations containing lauroyl diethanolamide.

Introduction

Lauroyl diethanolamide (C₁₆H₃₃NO₃) is a widely used nonionic surfactant, valued for its emulsifying, thickening, and foam-stabilizing properties in various applications, including pharmaceutical and personal care products.[1] Understanding its thermal stability is crucial for determining safe processing and storage temperatures, predicting shelf life, and ensuring the overall quality and safety of the final product. Thermogravimetric analysis (TGA) is a fundamental technique for evaluating the thermal stability of materials by measuring the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[2][3] This guide outlines the application of TGA to characterize the thermal decomposition of lauroyl diethanolamide.

Thermogravimetric Analysis (TGA) Methodology

A detailed experimental protocol for the thermogravimetric analysis of lauroyl diethanolamide is presented below. This protocol is based on standard methodologies for organic compounds and nonionic surfactants.[4]

Instrumentation and General Setup

A standard thermogravimetric analyzer is equipped with a high-precision balance, a furnace, a sample pan (typically platinum or alumina), and a purge gas system.[2] The instrument measures the weight loss of a sample as it is heated at a controlled rate.

Experimental Protocol

A dynamic TGA experiment is typically performed to determine the decomposition profile of lauroyl diethanolamide.

Table 1: Experimental Parameters for Dynamic TGA of Lauroyl Diethanolamide

| Parameter | Value/Range | Rationale |

| Sample Preparation | 5-10 mg of lauroyl diethanolamide in a standard alumina (B75360) or platinum pan. | A small sample size ensures uniform heating and minimizes temperature gradients within the sample. |

| Heating Rate | 10 °C/min | A common heating rate for TGA of organic materials, providing a good balance between resolution of thermal events and experimental time. |

| Temperature Range | Ambient to 600 °C | This range is typically sufficient to cover the complete decomposition of most organic molecules, including lauroyl diethanolamide. |

| Purge Gas | Nitrogen (or other inert gas like Argon) | An inert atmosphere is used to prevent oxidative degradation and ensure that the observed weight loss is due to thermal decomposition alone. |

| Flow Rate | 20-50 mL/min | A constant flow of inert gas removes volatile decomposition products from the sample area, preventing secondary reactions. |

| Data Acquisition | Mass loss vs. Temperature | The primary data collected is the percentage of the initial mass remaining as the temperature increases. The derivative of the mass loss curve (DTG) can also be plotted to identify the temperatures of maximum decomposition rates. |

Types of TGA Experiments

While dynamic TGA is the most common, other experimental modes can provide additional insights:

-

Isothermal TGA: The sample is held at a constant temperature, and mass loss is measured over time. This is useful for studying the long-term stability of lauroyl diethanolamide at a specific storage or processing temperature.[2]

-

Quasi-static TGA: The sample is heated in a stepwise manner, with isothermal holds at each step until the mass stabilizes. This method can provide more detailed information about discrete decomposition events.[5]

Expected TGA Results and Data Presentation

The TGA of lauroyl diethanolamide is expected to show a multi-stage decomposition process due to its molecular structure, which includes a fatty acid chain, an amide group, and two hydroxyl groups. The following table summarizes the anticipated quantitative data from a dynamic TGA experiment.

Table 2: Illustrative TGA Data for Lauroyl Diethanolamide

| Thermal Event | Temperature Range (°C) | Weight Loss (%) | Associated Decomposition |

| Initial Volatilization | < 150 | < 2% | Loss of residual moisture or volatile impurities. |

| First Decomposition Stage | 200 - 350 | 30 - 40% | Cleavage of the C-N amide bond and fragmentation of the diethanolamine (B148213) moiety. |

| Second Decomposition Stage | 350 - 500 | 50 - 60% | Decomposition of the lauroyl (fatty acid) hydrocarbon chain. |

| Final Residue | > 500 | < 5% | Formation of a stable carbonaceous residue. |

Note: The temperature ranges and weight loss percentages are illustrative and can vary depending on the specific experimental conditions and the purity of the lauroyl diethanolamide sample.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for conducting a thermogravimetric analysis of lauroyl diethanolamide.

Caption: TGA Experimental Workflow for Lauroyl Diethanolamide.

Proposed Thermal Decomposition Pathway

Based on the known thermal decomposition mechanisms of fatty acid amides, a logical pathway for the decomposition of lauroyl diethanolamide can be proposed. The primary decomposition is expected to initiate at the amide linkage, which is generally the most thermally labile part of the molecule.

Caption: Proposed Thermal Decomposition Pathway of Lauroyl Diethanolamide.

Conclusion

Thermogravimetric analysis is an indispensable tool for characterizing the thermal stability of lauroyl diethanolamide. This guide provides a foundational understanding of the experimental protocol, expected data, and a plausible decomposition pathway. The information presented herein is intended to assist researchers and formulation scientists in ensuring the quality, safety, and stability of products containing this versatile nonionic surfactant. For precise quantitative analysis, it is recommended to perform TGA on the specific lauroyl diethanolamide sample of interest under controlled laboratory conditions.

References

Spectroscopic Characterization of Lauric Acid Diethanolamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of lauric acid diethanolamide (LDEA), a nonionic surfactant widely used in cosmetics, personal care products, and pharmaceuticals. A comprehensive understanding of its structural and vibrational characteristics through Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy is crucial for quality control, formulation development, and interaction studies. This document outlines the characteristic spectral data, detailed experimental protocols for its analysis, and logical workflows for its characterization.

Introduction

Lauric acid diethanolamide, also known as N,N-bis(2-hydroxyethyl)dodecanamide, is synthesized from lauric acid and diethanolamine (B148213). Its amphiphilic nature, arising from the long hydrophobic alkyl chain of lauric acid and the hydrophilic diethanolamine headgroup, allows it to function as a foaming agent, emulsifier, and viscosity modifier. Spectroscopic analysis provides a definitive fingerprint for identification and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of lauric acid diethanolamide. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR Spectral Data

The ¹H NMR spectrum of lauric acid diethanolamide exhibits characteristic signals corresponding to the protons in the lauryl chain and the diethanolamide moiety. The following table summarizes the expected chemical shifts in a deuterated chloroform (B151607) (CDCl₃) solvent.

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH₃ (Terminal methyl of lauryl chain) | ~ 0.88 | Triplet | 3H |

| (CH₂)₈ (Methylene groups of lauryl chain) | ~ 1.26 | Multiplet | 16H |

| CH₂ (Adjacent to the carbonyl group) | ~ 1.63 | Multiplet | 2H |

| CH₂-C=O (α-methylene to carbonyl) | ~ 2.35 | Triplet | 2H |

| N-CH₂ | ~ 3.5 - 3.8 | Multiplet | 4H |

| O-H | Variable | Broad Singlet | 2H |

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The expected chemical shifts are detailed in the table below. The existence of a ¹³C NMR spectrum for lauric acid diethanolamide has been noted in public chemical databases.[1]

| Assignment | Chemical Shift (δ, ppm) |

| CH₃ (Terminal methyl of lauryl chain) | ~ 14.1 |

| (CH₂)ₙ (Methylene groups of lauryl chain) | ~ 22.7 - 31.9 |

| CH₂ (Adjacent to the carbonyl group) | ~ 25.0 |

| CH₂-C=O (α-methylene to carbonyl) | ~ 34.0 |

| N-CH₂ | ~ 50.0 - 52.0 |

| HO-CH₂ | ~ 60.0 - 62.0 |

| C=O (Amide carbonyl) | ~ 174.0 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in lauric acid diethanolamide based on their characteristic vibrational frequencies. The spectrum is typically acquired for the solid material, often as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. The presence of an IR spectrum for this compound is documented in chemical databases.[1]

| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |

| ~ 3350 (broad) | O-H stretch | Hydroxyl (-OH) |

| ~ 2920 | C-H stretch (asymmetric) | Alkyl (CH₂) |

| ~ 2850 | C-H stretch (symmetric) | Alkyl (CH₂) |

| ~ 1620 | C=O stretch (Amide I) | Tertiary Amide |

| ~ 1465 | C-H bend | Alkyl (CH₂) |

| ~ 1050 | C-N stretch | Amine |

| ~ 1070 | C-O stretch | Alcohol |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of lauric acid diethanolamide.

NMR Spectroscopy Protocol

Sample Preparation (for a viscous/waxy solid):

-

Accurately weigh approximately 10-20 mg of lauric acid diethanolamide into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Gently warm the mixture to approximately 40-50°C to facilitate dissolution and reduce viscosity.

-

Vortex the sample until a clear, homogeneous solution is obtained.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

-

If the sample remains viscous, centrifuge the NMR tube briefly to ensure the solution settles to the bottom and to remove any air bubbles.

Instrument Parameters:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Pulse Program: Standard single pulse (zg30).

-

Number of Scans: 16-32.

-

Relaxation Delay: 1.0 s.

-

Acquisition Time: ~4 s.

-

Spectral Width: -2 to 12 ppm.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single pulse (zgpg30).

-

Number of Scans: 1024 or more, depending on concentration.

-

Relaxation Delay: 2.0 s.

-

Acquisition Time: ~1.5 s.

-

Spectral Width: -10 to 220 ppm.

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale to the TMS signal at 0.00 ppm for ¹H NMR and 77.16 ppm for the residual CDCl₃ signal for ¹³C NMR.

-

Integrate the signals in the ¹H NMR spectrum.

-

Assign the peaks based on their chemical shifts, multiplicities, and integration values, and by comparison with data for similar structures.

FTIR Spectroscopy Protocol

Sample Preparation (KBr Pellet Method):

-

Gently grind 1-2 mg of lauric acid diethanolamide in an agate mortar and pestle.

-

Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder.

-

Thoroughly mix the sample and KBr by grinding them together until a fine, homogeneous powder is obtained.

-

Transfer the mixture to a pellet die.

-

Press the powder under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Measurement Mode: Transmittance.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be collected prior to sample analysis.

Data Processing:

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Identify and label the major absorption bands.

-

Assign the absorption bands to the corresponding functional group vibrations.

Visualizations

The following diagrams illustrate the chemical structure and a logical workflow for the spectroscopic characterization of lauric acid diethanolamide.

Caption: Chemical structure of Lauric Acid Diethanolamide.

Caption: Workflow for Spectroscopic Characterization.

References

Lauric Acid Diethanolamide (CAS 120-40-1): A Technical Safety Review for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for Lauric Acid Diethanolamide (CAS 120-40-1), also known as Lauramide DEA. The information is compiled and presented to meet the needs of scientific professionals engaged in research and development. This document details the compound's physicochemical properties, toxicological profile, and established experimental protocols for safety assessment, adhering to stringent data presentation and visualization requirements.

Physicochemical and Toxicological Data

The following tables summarize the key quantitative data for Lauric Acid Diethanolamide, compiled from various safety data sheets and toxicological reports.

Table 1: Physical and Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 120-40-1 | [1] |

| Molecular Formula | C₁₆H₃₃NO₃ | [2][3] |

| Molecular Weight | 287.44 g/mol | [3] |

| Appearance | Off-white waxy solid or viscous, pale yellow to amber liquid | [2][4] |

| Melting Point | 38.7 to 48 °C (108 to 117 °F) | [4][5][6] |

| Boiling Point | 239-244 °C at 760 mmHg (462-471 °F) | [4] |

| Density | ~1.0 g/cm³ | [6] |

| Water Solubility | Insoluble (<1 mg/mL at 24 °C) | [4][5] |

| LogP | 2.72 - 3.5 | [6] |

| Flash Point | 86 °C | [6] |

Table 2: Acute Toxicity Data

| Test | Species | Route | Value (LD50) | Classification | Reference(s) |

| Acute Oral Toxicity | Rat | Oral | 2700 mg/kg | Not Classified | [1][6][7] |

| Acute Dermal Toxicity | Rabbit | Dermal | >2 g/kg | Not Classified | [4] |

Table 3: Hazard Identification and Classification

| Hazard | Classification | Key Findings | Reference(s) |

| Skin Corrosion/Irritation | Causes skin irritation (GHS Category 2) | Mild to severe irritant in rabbit studies. A 14-week dermal study in rats and mice showed dose-dependent increases in epidermal hyperplasia, inflammation, and parakeratosis. | [1][8][9] |

| Serious Eye Damage/Irritation | Causes serious eye damage (GHS Category 1) | Mild to moderate eye irritant in rabbit studies. | [1][8][10] |